4-(((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride 4-(((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219979-18-6
VCID: VC2835458
InChI: InChI=1S/C18H20ClNO.ClH/c19-16-6-7-18(21-13-14-8-10-20-11-9-14)17(12-16)15-4-2-1-3-5-15;/h1-7,12,14,20H,8-11,13H2;1H
SMILES: C1CNCCC1COC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl
Molecular Formula: C18H21Cl2NO
Molecular Weight: 338.3 g/mol

4-(((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride

CAS No.: 1219979-18-6

Cat. No.: VC2835458

Molecular Formula: C18H21Cl2NO

Molecular Weight: 338.3 g/mol

* For research use only. Not for human or veterinary use.

4-(((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride - 1219979-18-6

Specification

CAS No. 1219979-18-6
Molecular Formula C18H21Cl2NO
Molecular Weight 338.3 g/mol
IUPAC Name 4-[(4-chloro-2-phenylphenoxy)methyl]piperidine;hydrochloride
Standard InChI InChI=1S/C18H20ClNO.ClH/c19-16-6-7-18(21-13-14-8-10-20-11-9-14)17(12-16)15-4-2-1-3-5-15;/h1-7,12,14,20H,8-11,13H2;1H
Standard InChI Key RNIGEJUGQLQLNA-UHFFFAOYSA-N
SMILES C1CNCCC1COC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl
Canonical SMILES C1CNCCC1COC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl

Introduction

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Biphenyl Moiety: This is achieved through a Suzuki-Miyaura coupling reaction, where 5-chloro-2-bromobiphenyl is reacted with phenylboronic acid in the presence of a palladium catalyst and a base.

  • Ether Linkage Formation: The biphenyl moiety is then reacted with piperidine under basic conditions to create the ether linkage.

  • Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt using hydrochloric acid.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for larger scale production, often utilizing continuous flow reactors for efficiency.

Medicinal Chemistry

Research indicates that compounds like 4-(((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride may have therapeutic potential due to their ability to interact with various biological targets.

Potential Therapeutic Applications

  • Anticancer Activity: Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, particularly breast cancer cells.

  • Neuropharmacology: The piperidine structure suggests potential interactions with neurotransmitter systems, indicating possible use as anxiolytics or antidepressants.

Mechanism of Action

The mechanism involves binding to specific molecular targets such as receptors or enzymes, which modulates their activity and affects downstream signaling pathways.

Polymer Chemistry

The functional groups in this compound allow it to be incorporated into polymer matrices, potentially enhancing mechanical properties and thermal stability.

Nanotechnology

Due to its ability to form stable complexes with metals, this compound can be utilized in synthesizing metal nanoparticles for applications ranging from catalysis to drug delivery systems.

Similar Compounds

  • 4-(((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride

  • 4-(((5-Methyl-[1,1'-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride

These compounds are structurally similar but differ in their substituents on the biphenyl moiety, which can influence their reactivity and biological activity.

Uniqueness

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